molecular formula C22H33N3O3 B5657268 {(3R*,4R*)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5657268
M. Wt: 387.5 g/mol
InChI Key: HERVMKOELDDRGJ-RTBURBONSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, each tailored to introduce specific functional groups or to construct the molecular skeleton efficiently. While the specific synthesis pathway for the compound is not directly found, similar compounds have been synthesized through reactions involving N-substituted pyrrolidinones or analogous structures, using methods that might include alkylation, condensation, and cyclization steps under controlled conditions (Bellesia et al., 2001), (Ghelfi et al., 2003).

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For compounds similar to the one discussed, studies have provided insights into their crystal structure and molecular geometry, revealing details such as bond lengths, angles, and conformations (Gumus et al., 2018).

properties

IUPAC Name

[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-23-6-8-24(9-7-23)12-18-13-25(14-19(18)15-26)22(27)20-10-16-4-3-5-17(16)11-21(20)28-2/h10-11,18-19,26H,3-9,12-15H2,1-2H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVMKOELDDRGJ-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CN(CC2CO)C(=O)C3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3R*,4R*)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

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